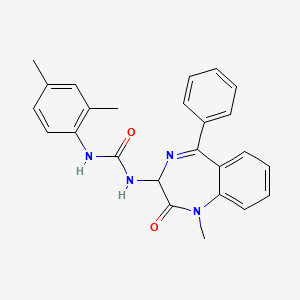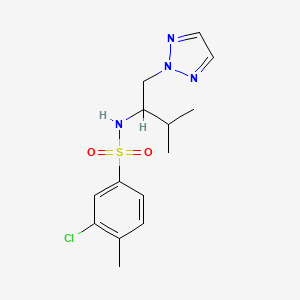
3-chloro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a triazole ring, a benzenesulfonamide group, and several methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through methods such as Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
The triazole ring present in this compound is known for its antimicrobial properties. Triazoles have been studied extensively for their ability to inhibit the growth of various pathogens, including bacteria and fungi . This compound could be synthesized and tested against a range of microbial strains to determine its efficacy as an antimicrobial agent.
Antifungal Activity
Similar to its antimicrobial potential, the triazole moiety is also recognized for its antifungal activity. It can be used to develop new antifungal drugs that target pathogenic fungi like Candida albicans and Rhizopus oryzae, which are common causes of infections .
Cancer Research
The benzenesulfonamide group in the compound’s structure is analogous to structures found in certain anticancer agents. This suggests that the compound could be investigated for its potential use in cancer treatment, particularly in the synthesis of novel chemotherapeutic agents that target specific cancer cell lines .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, such as indoles, play a significant role in medicinal chemistry. The compound could serve as a precursor in the synthesis of various heterocyclic derivatives, which are crucial for the development of new drugs and treatments .
Biological Activity Modulation
Indole derivatives, which can be synthesized from compounds like 3-chloro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide, are known for their diverse biological activities. These activities include antioxidant, anti-inflammatory, and antimicrobial effects, which can be harnessed in the development of new therapeutic agents .
Agricultural Chemistry
The structural similarity of this compound to indole-3-acetic acid, a plant hormone, suggests potential applications in agriculture. It could be used to synthesize analogs that modulate plant growth and development, or as a starting point for creating new compounds that protect plants from diseases .
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2S/c1-10(2)14(9-19-16-6-7-17-19)18-22(20,21)12-5-4-11(3)13(15)8-12/h4-8,10,14,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMJPGKYASAKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)
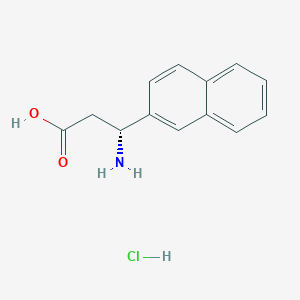
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

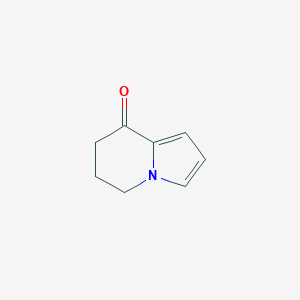


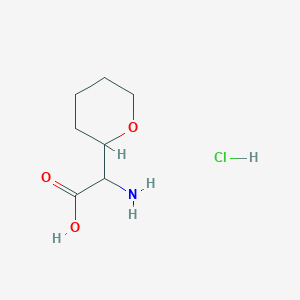
![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)
![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)
